molecular formula C15H23NO2 B13763852 Isopropyl N-isopentyl-N-phenylcarbamate CAS No. 73623-19-5

Isopropyl N-isopentyl-N-phenylcarbamate

Cat. No.: B13763852
CAS No.: 73623-19-5
M. Wt: 249.35 g/mol
InChI Key: AVUKCOIYUNTKTK-UHFFFAOYSA-N
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Description

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as insecticides, herbicides, and pharmaceuticals. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate typically involves the reaction of isopropyl chloroformate with N-(3-methylbutyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products Formed

    Oxidation: Carbamate derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced carbamate groups.

    Substitution: New compounds with substituted functional groups replacing the carbamate group.

Scientific Research Applications

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of the enzyme, where the carbamate group forms a covalent bond, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Aldicarb: A highly toxic carbamate pesticide used for controlling insects and nematodes.

    Methomyl: A carbamate insecticide known for its broad-spectrum activity.

Uniqueness

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as an enzyme inhibitor and its relatively lower toxicity compared to some other carbamates make it a valuable compound in various applications.

Properties

CAS No.

73623-19-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate

InChI

InChI=1S/C15H23NO2/c1-12(2)10-11-16(15(17)18-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

AVUKCOIYUNTKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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